1,2-Dichloro-N,N-dimethylethen-1-amine

Description

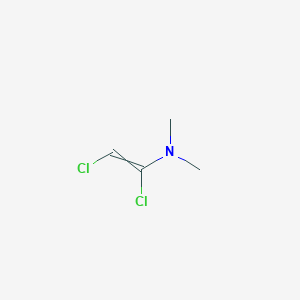

Structure

3D Structure

Properties

CAS No. |

109572-06-7 |

|---|---|

Molecular Formula |

C4H7Cl2N |

Molecular Weight |

140.01 g/mol |

IUPAC Name |

1,2-dichloro-N,N-dimethylethenamine |

InChI |

InChI=1S/C4H7Cl2N/c1-7(2)4(6)3-5/h3H,1-2H3 |

InChI Key |

FMYIILMTUIASQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 1,2 Dichloro N,n Dimethylethen 1 Amine

Direct Synthetic Approaches to 1,2-Dichloro-N,N-dimethylethen-1-amine

Direct approaches to this compound focus on the construction of the target molecule in a single or a few straightforward steps from readily accessible precursors. These methods include the direct halogenation of a suitable ethenamine, nucleophilic attack on a C2-synthon, and multicomponent assembly strategies.

Halogenation Reactions of Substituted Ethenamines

The direct chlorination of an enamine scaffold represents a primary route to this compound. This approach typically involves the reaction of a suitable N,N-dimethylethenamine derivative with a chlorinating agent. A plausible precursor for this transformation is N,N-dimethylvinylamine. The reaction would proceed via an electrophilic addition of chlorine across the double bond, followed by subsequent elimination or further reaction to yield the desired dichlorinated product.

Another potential pathway within this category is the stepwise chlorination of a monochlorinated precursor, such as N,N-dimethyl-1-chloroethenamine. The introduction of the second chlorine atom would likely require specific reaction conditions to control the regioselectivity and prevent over-halogenation.

Nucleophilic Additions to Functionalized Alkynes or Allene Precursors

A key and documented method for the synthesis of related dichlorovinylamines involves the nucleophilic addition of an amine to dichloroacetylene (B1204652). Dichloroacetylene, being a highly electrophilic alkyne, readily reacts with nucleophiles such as secondary amines. The reaction of dichloroacetylene with a secondary amine, R2NH, has been reported to yield products of the general formula Cl(H)C=CCl(NR2).

Applying this to the synthesis of the target compound, the reaction would involve the addition of dimethylamine (B145610) to dichloroacetylene. This reaction is expected to proceed via a nucleophilic attack of the dimethylamine on one of the sp-hybridized carbons of dichloroacetylene, followed by protonation of the resulting intermediate to give this compound.

Table 1: Reaction of Dichloroacetylene with Secondary Amines

| Amine (R2NH) | Product Structure | Reference |

|---|---|---|

| General Secondary Amine | Cl(H)C=CCl(NR2) | researchgate.net |

It is important to note that dichloroacetylene is a highly reactive and potentially explosive compound, necessitating careful handling and specific reaction conditions.

One-Pot Multicomponent Assembly Strategies

One-pot multicomponent reactions (MCRs) offer an efficient approach to complex molecules from simple starting materials in a single synthetic operation. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the general principles of MCRs could be applied.

A hypothetical MCR could involve the in-situ generation of a reactive intermediate that then combines with dimethylamine and a source of two chlorine atoms. For instance, a reaction involving a simple aldehyde, dimethylamine, and a chlorinating agent under specific catalytic conditions could potentially lead to the formation of the target enamine. However, the development of such a process would require significant investigation into the reaction mechanism and optimization of conditions to ensure the desired product is formed with high selectivity.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods for the synthesis of this compound involve the transformation of a pre-existing molecule that already contains a significant portion of the target structure. These pathways often rely on well-established functional group interconversions.

Transformations from Related Dihaloalkane Structures

A plausible indirect route involves the reaction of a suitable dihaloalkane with dimethylamine. For example, the reaction of 1,1,2-trichloroethane (B165190) with dimethylamine could potentially yield this compound through a sequence of nucleophilic substitution and dehydrohalogenation. The initial step would likely be the substitution of one of the chlorine atoms by the dimethylamino group, followed by the elimination of hydrogen chloride to form the enamine double bond.

Similarly, the reaction of 1,1,2,2-tetrachloroethane (B165197) with dimethylamine could also be envisioned as a pathway. This reaction would likely involve a double dehydrochlorination process, facilitated by the amine acting as both a nucleophile and a base. The reaction conditions would need to be carefully controlled to favor the formation of the desired enamine over other potential side products.

Derivatization of Existing Vinylic Amine Scaffolds

This approach involves starting with a pre-formed vinylic amine and introducing the two chlorine atoms. A potential starting material could be N,N-dimethylvinylamine. As mentioned in section 2.1.1, direct chlorination is a possibility.

Alternatively, if a monochlorinated vinylic amine, such as N,N-dimethyl-2-chloroethenamine, were available, its subsequent chlorination could provide the target compound. The challenge in this approach lies in controlling the regioselectivity of the second chlorination to ensure the formation of the 1,2-dichloro isomer.

Another strategy could involve the reaction of N,N-dimethylacetamide with a strong chlorinating agent like phosphorus pentachloride (PCl5). The reaction of amides with PCl5 is a known method for the synthesis of various chlorinated compounds, including α-chloroenamines. The reaction of N,N-dimethylacetamide with PCl5 could potentially generate an intermediate that, upon rearrangement and elimination, yields this compound. This type of reaction is analogous to the Vilsmeier-Haack reaction, where an amide is activated by an acid chloride.

Table 2: Potential Indirect Synthetic Pathways

| Starting Material | Reagent(s) | Potential Intermediate/Product |

|---|---|---|

| 1,1,2-Trichloroethane | Dimethylamine | This compound |

| 1,1,2,2-Tetrachloroethane | Dimethylamine | This compound |

| N,N-Dimethylvinylamine | Chlorinating Agent | This compound |

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the careful selection and control of several key reaction parameters. These include the choice of solvent, the management of reaction temperature and pressure, and the precise stoichiometry of catalysts and reagents.

Investigation of Solvent Effects and Reaction Media Influence

The choice of solvent is critical in the synthesis of chlorinated amines, as it influences reactant solubility and can impact side reactions. For analogous syntheses of halogenated N,N-dimethylalkylamines, non-polar organic solvents are often employed to facilitate the reaction under anhydrous conditions. This is crucial for preventing unwanted side reactions and can lead to faster reaction rates and improved throughput. google.com

One particularly effective solvent in related preparations is 1,2-ethylene dichloride. google.com This solvent is advantageous due to its ability to effectively dissolve the reactants, allowing the reaction to proceed smoothly in an anhydrous environment, which also simplifies material handling and transfer. google.com In contrast, solvents like carbon tetrachloride have been found to be less suitable in similar processes due to the poor solubility of hydrochloride intermediates, which can impede the reaction. google.com The use of an appropriate solvent like 1,2-ethylene dichloride not only enhances the reaction environment but also contributes to a less corrosive reaction mixture, which is beneficial for the equipment. google.com

Table 1: Comparison of Solvents in Analogous Halogenated Amine Syntheses

| Solvent | Advantages | Disadvantages |

| 1,2-Ethylene Dichloride | Good reactant solubility, allows for anhydrous conditions, less corrosive. google.com | - |

| Carbon Tetrachloride | - | Poor solubility of hydrochloride intermediates. google.com |

Temperature and Pressure Profiling for Controlled Syntheses

Precise temperature control is paramount throughout the synthesis process to ensure the desired product is formed with high selectivity and yield. In the synthesis of similar dichloro-N,N-dimethylalkylamines, the reaction is typically conducted at low temperatures, particularly during the introduction of gaseous reagents like hydrogen chloride and chlorine. google.com

A common temperature profile involves cooling the reaction mixture to a range of -20°C to 70°C, with an optimal range often being between -5°C and 35°C for the chlorination step. google.com For instance, the initial introduction of dry hydrogen chloride gas may be carried out at a very low temperature, such as -2 to 4°C, until a specific pH is reached. google.com Subsequently, the introduction of chlorine gas is also managed at a controlled low temperature, for example, below 20°C. google.com Following the addition of reagents, the temperature may be gradually increased to around 50°C and then brought to reflux to ensure the reaction goes to completion. google.com

Table 2: Illustrative Temperature Profile for Analogous Dichloro-N,N-dimethylalkylamine Synthesis

| Reaction Stage | Temperature Range |

| Initial Salification (HCl gas addition) | -2 to 4°C |

| Chlorination (Cl2 gas addition) | Below 20°C |

| Post-addition Incubation | 50°C |

| Final Reflux | Varies with solvent |

Catalyst and Reagent Stoichiometry for Maximized Efficiency

The stoichiometry of reagents is a key factor in maximizing the efficiency of the synthesis and ensuring the complete conversion of the starting materials. In related chemical processes, adjusting the ratio of the amine substrate to the chlorinating agents is a common strategy to optimize the reaction.

While specific catalysts for the synthesis of this compound are not detailed in the available literature, the principles of optimizing reagent stoichiometry are universally applicable. For example, in the synthesis of other complex amines, the concentration of the starting material has been shown to directly impact the product yield.

Furthermore, the endpoint of the reaction is often determined by monitoring key parameters. In analogous preparations, the completion of the salification step with hydrogen chloride is indicated by a pH of 2 and the disappearance of white smoke. google.com The completion of the subsequent chlorination step can be monitored by the persistence of a light yellow color in the reaction solution and confirmed by testing with a potassium permanganate (B83412) solution. google.com

Advanced Purification and Isolation Techniques for Research-Scale Preparations

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity, particularly for research-scale preparations where product quality is critical.

A common and effective purification strategy for similar compounds involves a series of extraction and layering steps. After the reaction is complete, the mixture is cooled, and water is added. This allows for the separation of the reaction mixture into aqueous and organic layers. This initial layering is a crucial purification step, as non-polar impurities will preferentially remain in the organic solvent, while the desired product, often as a hydrochloride salt, will be in the aqueous layer. google.com

The aqueous layer containing the product is then separated and neutralized with a base, such as a sodium hydroxide (B78521) solution, to a high pH (e.g., pH 12). google.com This neutralization step converts the hydrochloride salt back to the free amine, which can then be isolated. A second layering step allows for the separation of the purified free amine from the aqueous solution, effectively removing polar impurities. google.com This two-step layering process can significantly enhance the purity of the final product to levels around 95%. google.com

For further purification, especially to meet the stringent requirements of research applications, other techniques can be employed. While not specifically detailed for this compound, analogous products can be purified by recrystallization or fractional distillation. The purity of the final compound is typically verified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Table 3: Summary of Purification Steps for Analogous Compounds

| Step | Description | Impurities Removed |

| First Layering | Addition of water to the reaction mixture and separation of the aqueous layer. google.com | Non-polar impurities. google.com |

| Neutralization | Addition of a base to the aqueous layer to free the amine. google.com | - |

| Second Layering | Separation of the free amine from the aqueous solution. google.com | Polar impurities. google.com |

Chemical Reactivity and Mechanistic Investigations of 1,2 Dichloro N,n Dimethylethen 1 Amine

Reactivity of the Carbon-Carbon Double Bond3.2.1. Electrophilic Addition Processes Across the Ethene Linkage3.2.2. Cycloaddition Reactions (e.g., [2+2], Diels-Alder, 1,3-Dipolar Cycloadditions)

Without specific research findings, any attempt to create the requested content would rely on speculation and extrapolation from other molecules, which would violate the core requirement of focusing strictly on the named compound.

Reactivity of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group is a key determinant of the compound's reactivity, enabling it to function as a nucleophile and a base.

The tertiary amine functionality of 1,2-dichloro-N,N-dimethylethen-1-amine is susceptible to electrophilic attack by alkylating agents. This reaction, known as quaternization, involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt, a cation with a permanent positive charge. wikipedia.org The general process involves the nucleophilic attack of the nitrogen's lone pair on an alkyl halide (e.g., methyl iodide), resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation paired with a halide anion.

Enamines, which share structural similarities, can undergo alkylation at either the carbon or the nitrogen atom. youtube.com The initial product of carbon-alkylation is an iminium salt, which can potentially be alkylated again. youtube.com For this compound, direct N-alkylation would lead to the formation of a quaternary ammonium salt. These salts are a broad class of compounds with diverse applications, including as disinfectants, surfactants, and phase-transfer catalysts. wikipedia.orgdrugbank.com While the synthesis of various quaternary ammonium salts from other tertiary amines is well-established, nih.govresearchgate.netresearchgate.net specific studies detailing the quaternization of this compound and the properties of the resulting salts are not found in the reviewed literature. The general N-dealkylation of tertiary amines, often proceeding through quaternization followed by nucleophilic substitution, is also a significant transformation in organic synthesis. nih.gov

| Reactant | Alkylating Agent (R'-X) | Product Type | General Structure |

|---|---|---|---|

| Tertiary Amine (R₃N) | Alkyl Halide | Quaternary Ammonium Salt | [R₃NR']⁺X⁻ |

| This compound | e.g., Methyl Iodide (CH₃I) | (Predicted) Quaternary Ammonium Salt | [(C₄H₆Cl₂N)CH₃]⁺I⁻ |

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org The reaction typically utilizes a primary or secondary amine, formaldehyde (B43269) (or another aldehyde), and an enolizable ketone or aldehyde. wikipedia.orgyoutube.com

The mechanism commences with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org This step requires the amine to have at least one proton on the nitrogen atom, which is lost upon dehydration to form the electrophilic iminium species. As this compound is a tertiary amine, it lacks the necessary N-H proton. Consequently, it cannot form the requisite iminium ion intermediate under standard Mannich reaction conditions and therefore cannot participate as the amine component in this classic condensation. youtube.com

While Mannich bases are a significant class of compounds in medicinal chemistry, nih.govnih.gov and variations of the reaction exist, there is no evidence in the surveyed literature to suggest that this compound participates in Mannich-type or other named condensation reactions.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to electron-deficient metal centers to form coordination compounds. The field of coordination chemistry extensively studies how ligands (like tertiary amines) bind to central metal ions. mdpi.com

While no specific coordination complexes of this compound have been characterized in the literature, studies on analogous compounds provide a basis for predicting its potential behavior. For example, the related ligand N,N-diethylethane-1,2-diamine coordinates with copper(II) to form a complex with a square pyramidal geometry. researchgate.net Similarly, structures containing the 2-chloro-N,N-dimethylethan-1-aminium cation have been prepared with tetrachloridocobaltate(II) and tetrachloridozincate(II) anions, demonstrating the interaction of such cations within a crystal lattice. nih.gov The electronic and steric properties of this compound, including the bite angle it might present if it were to act as a bidentate ligand (which is unlikely given its structure) and the ligand field splitting it would induce, would be key factors in determining the geometry and properties of any potential metal complexes. mdpi.com

| Ligand/Cation | Metal Ion | Resulting Complex/Salt | Coordination Geometry | Reference |

|---|---|---|---|---|

| N,N-Diethylethane-1,2-diamine | Copper(II) | [Cu(C₆H₁₆N₂)Cl₂] | Square Pyramidal | researchgate.net |

| 2-Chloro-N,N-dimethylethan-1-aminium | Cobalt(II) | (C₄H₁₁ClN)₂[CoCl₄] | Tetrahedral (anion) | nih.gov |

| 2-Chloro-N,N-dimethylethan-1-aminium | Zinc(II) | (C₄H₁₁ClN)₂[ZnCl₄] | Tetrahedral (anion) | nih.gov |

| This compound | (Hypothetical) | Not Reported | Not Reported | N/A |

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed pathways and energetics of chemical reactions involving this compound requires sophisticated mechanistic and kinetic studies.

Transition state theory provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. youtube.com Modern chemical research employs a combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and computational chemistry to map reaction coordinates and characterize transition state structures. nih.govresearchgate.net

Computational methods, particularly density functional theory (DFT), allow for the calculation of the potential energy surface of a reaction. This enables the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net By analyzing the geometry, energy, and vibrational frequencies of the calculated transition state, researchers can gain deep insights into the reaction mechanism. semanticscholar.org For instance, such analyses have been pivotal in designing transition-state analogue inhibitors for enzymes by mimicking the geometry and electronic properties of the enzymatic transition state. researchgate.netsemanticscholar.org

Despite the power of these methods, a specific transition state analysis or detailed reaction coordinate mapping for any reaction involving this compound has not been reported in the scientific literature. Such studies would be valuable for understanding its reactivity in, for example, nucleophilic substitution at the vinyl carbons or quaternization at the nitrogen atom.

Influence of Electronic and Steric Factors on Reaction Selectivity

The reactivity and selectivity of this compound in chemical transformations are profoundly influenced by a combination of electronic and steric factors. The presence of two chlorine atoms, a dimethylamino group, and a carbon-carbon double bond within the molecule creates a complex interplay of effects that dictate its behavior in the presence of various reactants.

Electronic Factors:

The electronic nature of this compound is characterized by the opposing effects of the electron-donating dimethylamino group and the electron-withdrawing chlorine atoms. The nitrogen atom's lone pair of electrons can be delocalized into the π-system of the double bond, increasing the electron density at the β-carbon and rendering it nucleophilic. This is a characteristic feature of enamines, which are known to act as carbon nucleophiles in various reactions. chemistrylearner.comoregonstate.edu

The interplay of these electronic effects can be illustrated by considering the hypothetical reaction of this compound with a generic electrophile (E+) and nucleophile (Nu-).

Table 1: Hypothetical Influence of Electronic Factors on Reaction Pathways

| Attacking Species | Predicted Major Reaction Pathway | Rationale |

|---|---|---|

| Strong Electrophile (e.g., CH₃I) | Alkylation at the β-carbon | The electron-donating dimethylamino group activates the β-carbon, making it the primary site for electrophilic attack. |

| Strong Nucleophile (e.g., CH₃O⁻) | Nucleophilic substitution of a chlorine atom | The strong electron-withdrawing effect of the chlorine atoms makes the carbon atoms of the double bond electrophilic and susceptible to nucleophilic attack. |

Steric Factors:

Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions, plays a crucial role in the selectivity of reactions involving this compound. quora.comchemistrytalk.org The dimethylamino group, while electronically activating, is also sterically demanding. This bulkiness can hinder the approach of reactants to the nitrogen atom and the adjacent α-carbon of the double bond.

Furthermore, the two chlorine atoms also contribute to the steric congestion around the C=C double bond. This steric crowding can influence the regioselectivity of addition reactions and the stereochemical outcome of reactions that form new chiral centers. For example, in a reaction with a bulky electrophile, the attack may be directed to the less hindered face of the double bond.

The effect of steric hindrance can be visualized by comparing the hypothetical reaction rates of this compound with nucleophiles of varying sizes.

Table 2: Hypothetical Influence of Steric Factors on Reaction Rates with Nucleophiles

| Nucleophile | Relative Size | Predicted Relative Reaction Rate | Rationale |

|---|---|---|---|

| NH₃ | Small | Fast | Minimal steric hindrance allows for easy approach to the electrophilic carbon. |

| (CH₃)₂NH | Medium | Moderate | Increased steric bulk of the nucleophile slows down the rate of attack. |

| (CH₃)₃CNH₂ | Large | Slow | Significant steric hindrance from the bulky t-butyl group severely impedes the approach to the reaction center. |

Kinetic Isotope Effect Studies for Rate-Determining Steps

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For instance, if a reaction of this compound involves the removal of a proton from the vinyl position in the rate-determining step, a significant primary KIE would be expected when the vinyl hydrogen is replaced by deuterium.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the labeled atom during the reaction.

To illustrate how KIE studies could be applied, consider a hypothetical elimination reaction of HCl from this compound to form an ynamine. The mechanism could proceed through a concerted E2 pathway or a stepwise E1cb pathway.

Hypothetical Application of KIE to Elucidate a Reaction Mechanism:

In a hypothetical study, the KIE could be measured for the elimination reaction by comparing the reaction rates of the unlabeled compound with its deuterated analogue at the vinyl position.

Table 3: Hypothetical Kinetic Isotope Effect Data for an Elimination Reaction

| Reactant | Rate Constant (k) | kH/kD | Predicted Rate-Determining Step |

|---|---|---|---|

| This compound (H at vinyl position) | kH | 7.2 | C-H bond breaking |

| This compound-d₁ (D at vinyl position) | kD |

A large primary KIE value (typically kH/kD > 2) would suggest that the C-H bond is broken in the rate-determining step, which is consistent with a concerted E2 mechanism or an E1cb mechanism where the deprotonation is the slow step. Further mechanistic studies would be required to distinguish between these two possibilities.

Conversely, a small or no KIE (kH/kD ≈ 1) would indicate that the C-H bond is not significantly broken in the rate-determining step. This might suggest an E1cb mechanism where the departure of the chloride ion is the rate-determining step.

Similarly, carbon-13 KIEs could be employed to probe changes at the carbon skeleton during the reaction. For example, a significant ¹²C/¹³C KIE at the carbon bearing the leaving group (a chlorine atom) would provide evidence for the breaking of the C-Cl bond in the rate-determining step.

While no experimental data is currently available for this compound, the principles of KIE studies provide a clear framework for future mechanistic investigations into the reactivity of this interesting and complex molecule.

Spectroscopic and Structural Elucidation Studies of 1,2 Dichloro N,n Dimethylethen 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

The ¹H and ¹³C NMR spectra provide information about the different chemical environments of the hydrogen and carbon atoms in a molecule, respectively.

Proton (¹H) NMR: The ¹H NMR spectrum of 1,2-Dichloro-N,N-dimethylethen-1-amine is expected to show two main signals. The protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and would therefore appear as a single sharp singlet. The vinylic proton (=CH-Cl) would appear as a separate singlet. The chemical shift of the N,N-dimethyl protons is anticipated to be in the range of 2.5-3.5 ppm, typical for N-alkyl groups. The vinylic proton's chemical shift would be influenced by the presence of the electronegative chlorine atom and the electron-donating dimethylamino group, likely appearing in the region of 5.0-6.5 ppm.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The two carbons of the N,N-dimethyl groups are equivalent and would produce a single signal, typically in the range of 40-50 ppm. The two olefinic carbons of the C=C double bond are non-equivalent due to their different substituents. The carbon atom bonded to the nitrogen and one chlorine atom (C-1) would be significantly influenced by both, appearing at a downfield chemical shift. The carbon atom bonded to a hydrogen and a chlorine atom (C-2) would also be deshielded. The predicted chemical shifts are summarized in the table below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.5 - 3.5 | Singlet | -N(CH₃)₂ |

| ¹H | 5.0 - 6.5 | Singlet | =CH-Cl |

| ¹³C | 40 - 50 | Quartet (in coupled spectrum) | -N(CH₃)₂ |

| ¹³C | (Predicted Downfield) | Singlet (in decoupled spectrum) | =C(Cl)N(CH₃)₂ |

| ¹³C | (Predicted Downfield) | Doublet (in coupled spectrum) | =CH-Cl |

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. In this compound, a COSY spectrum would be relatively simple, as no significant scalar coupling is expected between the isolated N,N-dimethyl protons and the vinylic proton. Therefore, no cross-peaks would be anticipated in the COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the N,N-dimethyl groups to the corresponding ¹³C signal. Another cross-peak would link the vinylic proton signal to its directly attached carbon atom. This provides an unambiguous assignment of the protonated carbons.

The carbon-nitrogen (C-N) bond in enamines possesses a degree of double bond character due to the delocalization of the nitrogen lone pair into the pi-system of the double bond. This can lead to hindered rotation around the C-N bond, potentially giving rise to different conformers. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational changes.

By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation around the C-N bond is slow on the NMR timescale, the two methyl groups of the N,N-dimethylamino moiety may become magnetically non-equivalent, leading to two separate singlets in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, and these two signals would broaden, coalesce into a single broad peak, and eventually sharpen to a single singlet at higher temperatures where the rotation is fast. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotational process.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to the stretching and bending vibrations of its key functional groups.

C=C Stretching: The carbon-carbon double bond stretch in enamines typically appears in the region of 1650-1600 cm⁻¹. The conjugation with the nitrogen atom can lower this frequency compared to a simple alkene.

C-Cl Stretching: The carbon-chlorine stretching vibrations are generally observed in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. The presence of two C-Cl bonds may lead to both symmetric and asymmetric stretching modes.

C-N Stretching: The carbon-nitrogen single bond stretch of the N,N-dimethylamino group is expected in the range of 1250-1020 cm⁻¹. The partial double bond character of the C-N bond attached to the double bond could shift this vibration to a slightly higher frequency.

| Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C=C | Stretching | 1650 - 1600 | Medium-Strong/Strong |

| C-Cl | Stretching | 800 - 600 | Strong/Medium |

| C-N | Stretching | 1250 - 1020 | Medium/Medium |

| =C-H | Stretching | 3100 - 3000 | Medium/Medium |

| C-H (methyl) | Stretching | 2975 - 2850 | Medium-Strong/Medium-Strong |

As discussed in the context of dynamic NMR, hindered rotation around the C-N bond can lead to the existence of different conformers. These conformers would have distinct vibrational signatures that could be observed in the IR and Raman spectra. By performing temperature-dependent vibrational spectroscopy, it may be possible to identify bands that correspond to specific conformers. The relative intensities of these bands would change with temperature, allowing for the determination of the thermodynamic parameters for the conformational equilibrium. Furthermore, certain low-frequency vibrational modes, such as torsional modes, are particularly sensitive to conformational changes and could provide valuable insights into the molecule's dynamic behavior.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a precise measurement of the molecular mass of a compound, often to four or more decimal places. This level of accuracy allows for the determination of the elemental formula of a molecule, as different combinations of atoms will have unique exact masses. For this compound, the exact mass serves as a definitive confirmation of its elemental composition (C₄H₇Cl₂N).

The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element. The theoretical exact mass of this compound has been computed based on its molecular formula. nih.gov

Table 1: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl₂N | nih.gov |

| Exact Mass | 138.99555 Da | nih.gov |

| Molecular Weight | 140.01 g/mol | nih.gov |

This interactive table provides the fundamental mass spectrometry data for the target compound.

Tandem mass spectrometry (MS/MS) is a technique where ions are selected and fragmented to provide structural information. While specific experimental MS/MS fragmentation data for this compound is not extensively detailed in publicly available literature, the fragmentation pattern can be predicted based on its chemical structure. The molecule would likely undergo fragmentation through characteristic pathways, including the loss of chlorine radicals, cleavage of the carbon-nitrogen bond, or elimination of methyl groups from the amine moiety. These fragmentation patterns would provide conclusive evidence for the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. As of this writing, a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed scientific literature. However, the expected molecular geometry can be inferred from standard bond lengths and angles for similar chemical structures.

The geometry of this compound is dictated by the hybridization of its constituent atoms. The double-bonded carbon atoms are sp² hybridized, leading to a trigonal planar geometry around them, while the nitrogen atom of the dimethylamino group is sp³ hybridized, resulting in a trigonal pyramidal geometry. The following table presents the expected bond lengths and angles based on typical values for similar organic molecules.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Bond/Atoms | Expected Value |

| Bond Lengths | ||

| C=C | ~1.34 Å | |

| C-Cl | ~1.73 Å | |

| C-N | ~1.47 Å | |

| N-CH₃ | ~1.45 Å | |

| Bond Angles | ||

| Cl-C=C | ~120° | |

| N-C=C | ~120° | |

| C-N-C | ~109.5° | |

| Dihedral Angles | ||

| Cl-C=C-Cl | Dependent on cis/trans isomerism |

This interactive table outlines the anticipated geometric parameters for the molecule based on standard chemical principles.

Computational and Theoretical Studies of 1,2 Dichloro N,n Dimethylethen 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the corresponding energies of a molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov Instead of calculating the complex wavefunction of a multi-electron system, DFT determines the energy of the molecule from its electron density. This approach is widely used to optimize molecular geometries, predict vibrational frequencies, and analyze the electronic properties of ground-state molecules. nih.gov

For instance, in studies of related organophosphorus compounds like dichloro(dimethylamino)phosphane, DFT calculations at the B3PW91/6-311+G* level have been employed to determine the equilibrium conformation and geometric parameters. researchgate.net Such calculations can reveal key structural features, such as the planarity of the nitrogen atom and the orientation of its electron lone pair, which are crucial for understanding the molecule's reactivity. researchgate.net The preference for specific conformations in similar structures can often be rationalized by analyzing molecular dipole moments calculated via DFT. researchgate.net

Table 1: Example of DFT Application in Structural Analysis

| Compound | Computational Method | Key Finding |

|---|---|---|

| Dichloro(dimethylamino)phosphane | DFT B3PW91/6-311+G* | Equilibrium conformation is characterized by a quasi-planar nitrogen atom and an orthogonal orientation of N and P lone pairs. researchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While DFT is itself a form of ab initio method, the term is often used to refer more specifically to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. These methods can provide highly accurate energetic and structural predictions, though often at a greater computational cost than DFT.

High-accuracy calculations are particularly important for resolving subtle differences in energy between various conformations or for calculating precise activation barriers for chemical reactions. For example, the study of organophosphorus compounds has utilized ab initio calculations to refine molecular structures and understand bonding, such as the delocalization of the nitrogen electron lone pair into an antibonding σ*(P–Cl) orbital, an effect known as anomeric stabilization. researchgate.net

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govresearchgate.net For a molecule like 1,2-Dichloro-N,N-dimethylethen-1-amine, rotation around the C-N and C-C single bonds can lead to various conformers with different energies and properties.

The foundational concept of conformational analysis was established through studies of molecules like 1,2-dichloroethane (B1671644). nih.govresearchgate.net This molecule exists as a mixture of conformers, primarily the anti form, where the two chlorine atoms are opposite each other (180° dihedral angle), and the gauche form, where they are adjacent (approximately 60° dihedral angle). nih.govresearchgate.net The relative stability of these conformers is determined by a combination of steric hindrance, electrostatic interactions, and stereoelectronic effects. researchgate.net Computational methods are essential for mapping the potential energy surface as a function of bond rotation, identifying the energy minima corresponding to stable conformers and the energy maxima representing the barriers to rotation.

Table 2: Conformational Parameters of 1,2-Disubstituted Ethane Derivatives

| Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy | Molecular Dipole Moment |

|---|---|---|---|

| Anti | ~180° | Lowest | Often zero or minimal nih.gov |

| Gauche | ~60° | Slightly higher | Non-zero nih.gov |

Reaction Pathway Modeling and Mechanistic Prediction

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying reactants, products, intermediates, and the transition states that connect them.

The potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecular system as a function of its geometry. By mapping the PES, chemists can identify the lowest energy paths for chemical reactions. This is analogous to finding the easiest mountain passes for a journey between two valleys (reactants and products).

Kinetic models for complex reactions, such as the decomposition of dichloramine, are developed by mapping out the reaction pathways and identifying key intermediates. nih.gov For example, the formation of N-nitrosodimethylamine (NDMA) from dichloramine and dimethylamine (B145610) has been modeled to proceed through intermediates like chlorinated unsymmetrical dimethylhydrazine (UDMH-Cl). nih.gov Computational modeling helps to validate proposed pathways by comparing simulated results with experimental kinetic data. nih.gov DFT studies can also be employed to understand unexpected reactivity, such as how the presence of a base can completely alter the products of a reaction by changing the operative mechanistic pathway. researchgate.net

The transition state is the highest point on the lowest energy path between reactants and products on the PES. The energy difference between the reactants and the transition state is the activation energy or activation barrier. This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Computational methods can locate the geometry of the transition state and calculate its energy, thereby providing a quantitative prediction of the activation barrier. Using principles like Transition State Theory (TST), these activation energies can be used to calculate theoretical reaction rate constants. nih.gov This information is invaluable for understanding reaction kinetics and predicting how reaction rates will change with temperature. nih.gov For example, kinetic models for aqueous chloramine (B81541) chemistry incorporate numerous reactions, each with its own rate constant, to accurately simulate the formation and decay of various chemical species over time. nih.gov

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no publicly available computational or theoretical studies specifically focusing on the chemical compound This compound .

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections and subsections:

Elucidation of Structure-Reactivity Relationships from Theoretical Data

The generation of "thorough, informative, and scientifically accurate content" for these specific topics requires access to published research in which computational models have been applied to this compound. The absence of such dedicated studies prevents a scientifically rigorous discussion of the influence of solvent models on its computational results, the prediction and validation of its spectroscopic parameters, and the elucidation of its structure-reactivity relationships from theoretical data.

Further research and publication in the field of computational chemistry focusing on this particular compound are needed before a detailed article on these specific aspects can be authored.

Advanced Synthetic Applications and Utility of 1,2 Dichloro N,n Dimethylethen 1 Amine

Postulated Role as a Key Intermediate in Complex Organic Synthesis

The inherent reactivity of the dichlorovinyl and enamine functionalities within 1,2-Dichloro-N,N-dimethylethen-1-amine suggests its potential as a valuable intermediate in the synthesis of complex organic molecules.

A Potential Precursor for Novel Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The structural motif of this compound presents several avenues for the construction of diverse heterocyclic rings. Drawing parallels from the reactivity of analogous N-(2,2-dichloro-1-cyanoethenyl)amides, which readily undergo cyclization reactions with various nucleophiles to form heterocycles such as 5-amino-1,3-oxazoles and imidazo[1,2-a] researchgate.netwvu.edudiazepines, it is plausible that this compound could react in a similar fashion.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Dinucleophiles (e.g., hydrazines, ureas) | Pyrazoles, Pyrimidines | Cyclocondensation |

| Amidines | Imidazoles | Cyclocondensation |

These hypothetical transformations would leverage the electrophilic nature of the dichlorovinyl group and the nucleophilic character of the enamine nitrogen, or subsequent intermediates, to construct the heterocyclic core.

A Prospective Building Block for Stereoselective Transformations

The development of synthetic methodologies that control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. While no specific examples utilizing this compound in stereoselective transformations have been documented, its functional groups offer potential handles for inducing chirality.

For instance, the enamine moiety could be targeted by chiral reagents or catalysts to create stereogenic centers. Furthermore, reactions at the dichlorovinyl group could be influenced by a chiral auxiliary appended to the nitrogen atom, or by the use of a chiral catalyst, to achieve facial selectivity and produce enantioenriched products. The resulting chiral building blocks could then be elaborated into more complex, stereochemically defined molecules.

Hypothetical Developments in Catalyst Design and Ligand Synthesis

The search for novel catalysts and ligands with enhanced activity and selectivity is a continuous effort in chemical research.

Theoretical Preparation of Novel Chiral Ligands from Derivatives

The synthesis of chiral ligands is crucial for asymmetric catalysis. Derivatives of this compound could theoretically serve as scaffolds for new ligand architectures. For example, substitution of the chlorine atoms with chiral phosphine (B1218219) or amine groups could lead to novel bidentate or pincer-type ligands. The stereochemical environment of these ligands could be fine-tuned by the choice of chiral substituents, potentially leading to highly effective catalysts for a range of asymmetric transformations.

Speculative Application in Homogeneous or Heterogeneous Catalysis

While there is no direct evidence of this compound or its derivatives being used in catalysis, one can speculate on their potential roles. Metal complexes incorporating ligands derived from this compound could be explored as catalysts in various reactions. The electronic properties of the ligand, influenced by the nitrogen and potentially remaining chlorine atoms, could modulate the reactivity of the metal center. Furthermore, immobilization of such complexes on a solid support could lead to the development of novel heterogeneous catalysts, offering advantages in terms of catalyst recovery and reuse.

Envisioned Novel Reagent Development and Methodological Advancements

The unique combination of functional groups in this compound suggests its potential for development into novel reagents for organic synthesis. For example, its reaction with organometallic reagents could generate new nucleophilic or electrophilic species with unique reactivity profiles. Methodological advancements could arise from exploring its utility in multicomponent reactions, where its diverse reactivity could be harnessed to construct complex molecules in a single step.

Use in Cascade or Domino Reactions

An extensive review of the scientific literature did not yield specific examples of the application of this compound in cascade or domino reactions. These reaction sequences, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are a significant area of research in organic synthesis for their efficiency and atom economy. However, the utility of this compound as a substrate or reagent in such transformations is not documented in the available literature.

While related dichloro-substituted compounds have been utilized in various synthetic strategies, the specific reactivity of this compound has not been reported in the context of initiating or participating in cascade or domino sequences. Further research would be necessary to explore the potential of this compound in this advanced synthetic application.

Exploration in Green Chemistry Approaches

There is currently a lack of specific research in the scientific literature detailing the exploration of this compound within green chemistry frameworks. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. This includes the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes.

Future Perspectives and Emerging Research Avenues for 1,2 Dichloro N,n Dimethylethen 1 Amine

Sustainable and Green Synthesis Strategies

The development of environmentally benign synthetic routes for 1,2-Dichloro-N,N-dimethylethen-1-amine is a primary focus for future research. Current synthetic methods often rely on harsh reagents and produce significant waste. Future strategies will likely pivot towards greener alternatives, minimizing environmental impact and enhancing process safety.

Key areas of investigation will include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors.

Catalytic Methods: Developing highly efficient catalytic systems, including biocatalysts and earth-abundant metal catalysts, to replace stoichiometric reagents. This approach aims to lower energy consumption and reduce the generation of hazardous byproducts. The principles of green chemistry, such as the use of safer solvents and energy-efficient processes, will be central to these efforts. mdpi.comnih.gov

| Green Synthesis Approach | Potential Benefits |

| Use of Greener Solvents | Reduced environmental impact and improved safety profile. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced waste. |

| Mechanochemistry | Solvent-free or low-solvent reactions, leading to reduced waste and energy consumption. |

Exploration of Unprecedented Reactivity Patterns

The reactivity of this compound is largely defined by the interplay of its dichloroalkene and enamine functionalities. Future research is expected to uncover novel reactivity patterns, expanding its utility as a synthetic building block.

Potential areas for exploration include:

Novel Cyclization Reactions: Investigating its participation in new cycloaddition and annulation reactions to construct complex heterocyclic frameworks. The unique electronic properties of the molecule could lead to unexpected and valuable chemical transformations.

Asymmetric Catalysis: Developing enantioselective transformations using this compound as a prochiral substrate or a ligand for asymmetric catalysts.

Reactions with Novel Electrophiles and Nucleophiles: Probing its reactions with a wider range of electrophilic and nucleophilic partners to synthesize novel functionalized molecules. Understanding the reactivity of related compounds, such as N-(2,2-dichloro-1-cyanoethenyl)amides with various amines, can provide insights into potential reaction pathways. researchgate.net The study of similar dichlorinated compounds can also offer clues to its potential reactivity. researchgate.netrsc.orgarkat-usa.orgamanote.com

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. The integration of the synthesis and application of this compound into continuous flow systems is a promising area for future development.

Key research objectives in this area include:

Development of Flow Synthesis Protocols: Designing and optimizing continuous flow reactors for the efficient and safe on-demand production of this compound.

In-line Purification and Analysis: Integrating in-line separation and analytical techniques to enable real-time monitoring and purification of the reaction stream.

Telescoped Reactions: Developing multi-step reaction sequences in a continuous flow setup, where this compound is generated and consumed in situ, avoiding the isolation of potentially unstable intermediates. The application of continuous flow technology has been successfully demonstrated for various chemical transformations, highlighting its potential for the synthesis of complex molecules. mdpi.comresearchgate.netuc.pt

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new transformations. The use of advanced spectroscopic techniques for in situ reaction monitoring will be instrumental in elucidating the intricate mechanistic details of reactions involving this compound.

Future research will likely employ a range of spectroscopic methods, such as:

Process Analytical Technology (PAT): Utilizing techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy for real-time analysis of reaction progress.

NMR Spectroscopy: Employing in situ NMR techniques to identify and characterize transient intermediates and determine reaction kinetics.

Mass Spectrometry: Using techniques like reaction monitoring by mass spectrometry (MS) to gain insights into complex reaction networks.

Synergistic Computational-Experimental Approaches for Discovery

The combination of computational modeling and experimental validation offers a powerful approach to accelerate the discovery of new reactions and applications for this compound.

This synergistic approach will involve:

Quantum Chemical Calculations: Using density functional theory (DFT) and other computational methods to predict reactivity, elucidate reaction mechanisms, and design new catalysts.

Molecular Docking and Dynamics: In the context of developing bioactive molecules, computational tools can be used to predict the binding of derivatives of this compound to biological targets. mdpi.com

Data-Driven Discovery: Employing machine learning and artificial intelligence to analyze large datasets and identify new reaction conditions and potential applications.

By leveraging the power of computational chemistry, researchers can prioritize experimental efforts and more efficiently explore the vast chemical space surrounding this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.